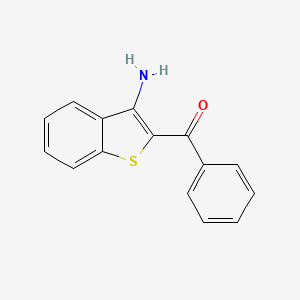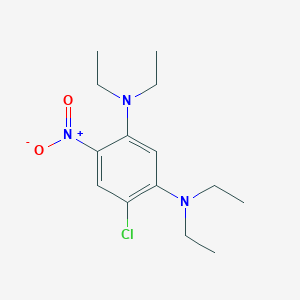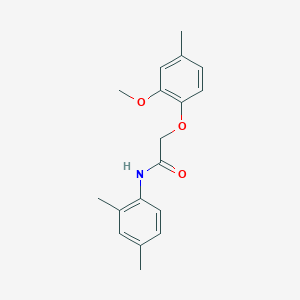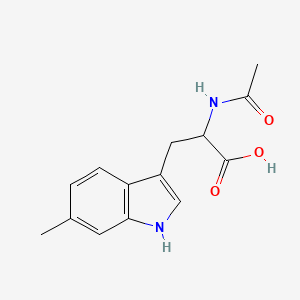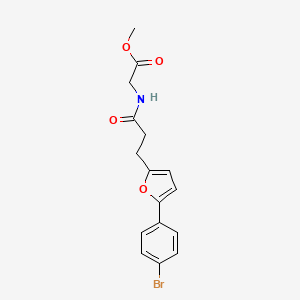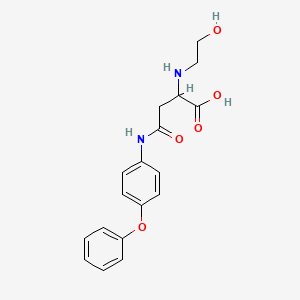
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol This compound is characterized by the presence of a phenyl group attached to a pyran ring, which is further substituted with three chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one typically involves the reaction of phenyl-substituted pyran derivatives with chlorinating agents. One common method includes the chlorination of 6-phenyl-2H-pyran-2-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the pyran ring, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Partially or fully dechlorinated phenyl-pyran derivatives.
Oxidation: Carboxylic acid derivatives of the pyran ring.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction may lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenyl-2H-pyran-2-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
3,4,5-Trichloro-2H-pyran-2-one:
6-Phenyl-3,4,5-trichloro-2H-pyran-2-thione: Contains a sulfur atom instead of an oxygen atom in the pyran ring, leading to different chemical properties and reactivity.
Uniqueness
6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is unique due to the combination of its phenyl and trichloro substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
41533-03-3 |
|---|---|
Molekularformel |
C11H5Cl3O2 |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
3,4,5-trichloro-6-phenylpyran-2-one |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-8(13)10(16-11(15)9(7)14)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
UINGXNYKRUPFME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





